N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline
Description
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methylated aniline moiety
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-4-11(5-3-9)14-7-12-6-10(13)8-15-12/h2-6,8,14H,7H2,1H3 |
InChI Key |
AKFZDCMUUZAUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-methylaniline (Intermediate)
- Starting Material: 4-Methylaniline (para-toluidine)
- Reaction: Bromination at the ortho position relative to the amino group, typically using N-bromosuccinimide (NBS) in acetic acid or other polar solvents.
- Conditions: Reflux at 50–70°C for 4–6 hours.
- Outcome: High regioselectivity for ortho bromination due to activating amino group directing effects.
Data Table 1: Bromination of 4-Methylaniline
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Acetic acid | Reflux (50–70°C) | 4–6 h | 82 | Regioselective at ortho position |
Reference:
This method aligns with procedures described in patent CN103787895A, which emphasizes bromination of aromatic amines with NBS under controlled conditions to achieve high regioselectivity and yield.
Suzuki-Miyaura Cross-Coupling
- Reactants: Brominated aniline derivative (e.g., 4-bromo-2-methylaniline) and a thiophene boronic acid derivative (e.g., 4-bromothiophene-2-boronic acid).
- Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: Mixture of ethanol/water or toluene/aqueous base.
- Conditions: Reflux under inert atmosphere for 12–24 hours.
Ar–Br + Thiophene–B(OH)₂ → Ar–Thio (via Suzuki coupling)
Data Table 2: Suzuki Coupling Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | High activity, easy to handle |
| Base | K₂CO₃ | Commonly used, mild conditions |
| Solvent | Ethanol/water | Environmentally friendly |
| Temperature | 80–100°C | Reflux conditions |
| Yield | 44–51% | Moderate, optimized by ligand and solvent choice |
Research Findings:
Recent studies demonstrate that Suzuki coupling of 4-bromo-2-methylaniline with thiophene boronic acids yields the desired N-arylthiophene derivatives with yields up to 51%. The regioselectivity favors substitution at the bromine site, which is more reactive compared to the thiophene bromide position.
Alternative Synthetic Pathways
Direct N-alkylation of 4-Methylaniline
An alternative involves N-alkylation of 4-methylaniline with a suitable bromomethylthiophene derivative, followed by bromination at the thiophene ring. This route is less favored due to potential regioisomer formation and lower selectivity.
Multi-step Functionalization of 2-Aminomethylphenyl Derivatives
Based on patent CN103787895A, a multi-step process involving protection, bromination, and hydrolysis steps can be employed:
- Protection: Acetylation of the amino group to prevent undesired side reactions.
- Bromination: Electrophilic substitution using N-bromo-succinimide.
- Hydrolysis: Deprotection to regenerate the amino group, yielding the target compound.
Note: This method is advantageous for large-scale synthesis due to high purity and environmental considerations.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Coupling of brominated aniline with thiophene boronic acids | High regioselectivity, moderate to high yields, versatile | Requires palladium catalysts, inert atmosphere |
| Bromination of 4-Methylaniline | Electrophilic aromatic substitution with NBS | Simple, high yield, regioselective | Over-bromination risk, need for purification |
| Multi-step protection and hydrolysis | Protection, bromination, deprotection steps | High purity, suitable for complex modifications | Longer process, multiple steps |
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The brominated thiophene ring and the aniline moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(4-bromothiophen-2-yl)methyl]-2-methylaniline
- N-[(4-bromothiophen-2-yl)methyl]-4-chloroaniline
Comparison: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is unique due to the presence of a methyl group on the aniline ring, which can influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., fluoro, chloro), the methyl group may enhance its lipophilicity and alter its electronic properties, potentially leading to different biological activities and applications .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated thiophene moiety attached to an aniline group, characterized by the following molecular formula:
- Molecular Formula : C13H14BrNS
- Molecular Weight : 295.23 g/mol
The presence of the bromine atom on the thiophene ring enhances its reactivity, while the amine group is crucial for its biological interactions. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis and drug development .
Antimicrobial Properties
Research indicates that compounds containing thiophene rings often exhibit notable antimicrobial activities. This compound has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Bacillus subtilis | Potent |
| Pseudomonas aeruginosa | Weak |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or enzyme inhibition .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG2 (Liver Cancer) | < 25 | High |
| MCF-7 (Breast Cancer) | < 25 | High |
| PC-3 (Prostate Cancer) | > 50 | Low |
| HCT-116 (Colorectal Cancer) | > 50 | Low |
The compound's mechanism of action in cancer cells may involve modulation of signaling pathways related to cell proliferation and apoptosis .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the aniline moiety contribute to its binding affinity through hydrogen bonding and π-π stacking interactions. This interaction can lead to the modulation of biological pathways relevant to neurotransmission and cellular signaling .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study conducted on a series of thiophene derivatives, including this compound, reported significant antibacterial activity against Gram-positive bacteria, with lower efficacy against Gram-negative strains .
- Anticancer Evaluation : In a comparative study involving multiple thiophene derivatives, this compound exhibited potent anti-proliferative effects against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : Research has suggested that the compound may act as a nucleophile or electrophile in chemical reactions, depending on the environmental conditions. This duality enhances its applicability in both synthetic chemistry and biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
